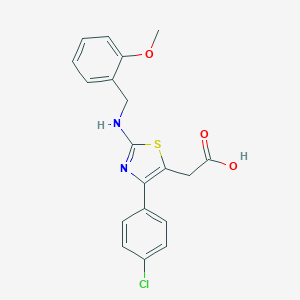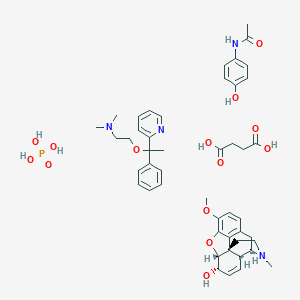
Mersyndol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mersyndol is a medication that is commonly used to treat pain and fever. It is a combination drug that contains three active ingredients: codeine phosphate, paracetamol, and doxylamine succinate. Mersyndol is widely used in many countries around the world and is available in different forms, including tablets and capsules.
Wirkmechanismus
The mechanism of action of Mersyndol is complex and involves the interaction of its three active ingredients. Codeine phosphate works by binding to opioid receptors in the brain and spinal cord, which results in the inhibition of pain signals. Paracetamol works by inhibiting the production of prostaglandins, which are chemicals that cause pain and fever. Doxylamine succinate works by blocking histamine receptors in the brain, which results in sedation and the reduction of cough reflex.
Biochemische Und Physiologische Effekte
Mersyndol has several biochemical and physiological effects on the body. Codeine phosphate can cause respiratory depression, constipation, and addiction. Paracetamol can cause liver damage if taken in large doses. Doxylamine succinate can cause drowsiness, dry mouth, and blurred vision. The combination of these three active ingredients can also result in drug interactions and adverse effects.
Vorteile Und Einschränkungen Für Laborexperimente
Mersyndol has several advantages and limitations for lab experiments. Its combination of active ingredients makes it useful for studying the interaction of different drugs. However, its potential for drug interactions and adverse effects makes it difficult to use in certain types of experiments. Additionally, the sedative effects of Mersyndol can make it difficult to study the effects of pain and fever on behavior.
Zukünftige Richtungen
There are several future directions for the study of Mersyndol. One area of research is the development of new formulations of Mersyndol that have fewer side effects and drug interactions. Another area of research is the study of the long-term effects of Mersyndol on the body, particularly with regard to addiction and liver damage. Additionally, the potential use of Mersyndol in the treatment of other conditions, such as anxiety and depression, is an area of interest for future research.
Conclusion:
Mersyndol is a combination drug that is widely used for its analgesic, antipyretic, and sedative effects. Its three active ingredients work together to provide pain relief, reduce fever, and induce sleep. However, the use of Mersyndol can also result in drug interactions and adverse effects. Future research on Mersyndol will focus on developing new formulations with fewer side effects, studying the long-term effects of the drug, and exploring its potential use in the treatment of other conditions.
Synthesemethoden
The synthesis of Mersyndol involves the combination of three active ingredients: codeine phosphate, paracetamol, and doxylamine succinate. Codeine phosphate is synthesized from morphine, which is extracted from opium poppy. Paracetamol is synthesized from phenol and acetic anhydride, while doxylamine succinate is synthesized from succinic anhydride and doxylamine hydrochloride. The three active ingredients are then combined in a specific ratio to form Mersyndol.
Wissenschaftliche Forschungsanwendungen
Mersyndol has been extensively studied in scientific research for its analgesic and antipyretic properties. It has been shown to be effective in relieving pain and reducing fever in both humans and animals. Mersyndol has also been studied for its sedative effects and has been found to be useful in treating insomnia. Additionally, Mersyndol has been studied for its potential to treat coughs and other respiratory conditions.
Eigenschaften
CAS-Nummer |
100216-57-7 |
|---|---|
Produktname |
Mersyndol |
Molekularformel |
C47H61N4O14P |
Molekulargewicht |
937 g/mol |
IUPAC-Name |
(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;butanedioic acid;N,N-dimethyl-2-(1-phenyl-1-pyridin-2-ylethoxy)ethanamine;N-(4-hydroxyphenyl)acetamide;phosphoric acid |
InChI |
InChI=1S/C18H21NO3.C17H22N2O.C8H9NO2.C4H6O4.H3O4P/c1-19-8-7-18-11-4-5-13(20)17(18)22-16-14(21-2)6-3-10(15(16)18)9-12(11)19;1-17(20-14-13-19(2)3,15-9-5-4-6-10-15)16-11-7-8-12-18-16;1-6(10)9-7-2-4-8(11)5-3-7;5-3(6)1-2-4(7)8;1-5(2,3)4/h3-6,11-13,17,20H,7-9H2,1-2H3;4-12H,13-14H2,1-3H3;2-5,11H,1H3,(H,9,10);1-2H2,(H,5,6)(H,7,8);(H3,1,2,3,4)/t11-,12+,13-,17-,18-;;;;/m0..../s1 |
InChI-Schlüssel |
UIEXGALYZIJPJA-IDOSJLLWSA-N |
Isomerische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)OC)O[C@H]3[C@H](C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Kanonische SMILES |
CC(=O)NC1=CC=C(C=C1)O.CC(C1=CC=CC=C1)(C2=CC=CC=N2)OCCN(C)C.CN1CCC23C4C1CC5=C2C(=C(C=C5)OC)OC3C(C=C4)O.C(CC(=O)O)C(=O)O.OP(=O)(O)O |
Synonyme |
mersyndol |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






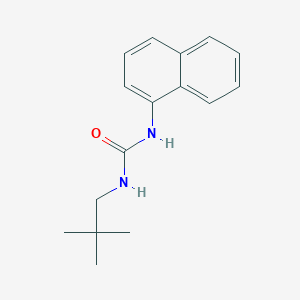



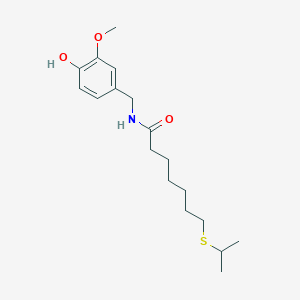
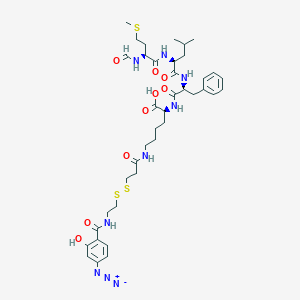
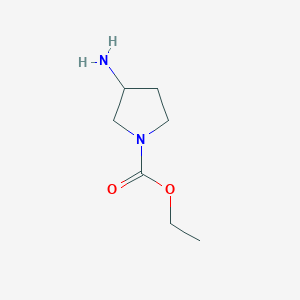
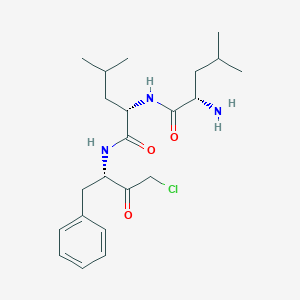

![Butyl N-[2-[2-hydroxy-3-(propan-2-ylamino)propoxy]phenyl]carbamate](/img/structure/B12704.png)
